

solubility of 1-Naphthylamine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Naphthylamine**

Cat. No.: **B7760904**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-Naphthylamine** in Organic Solvents

Introduction

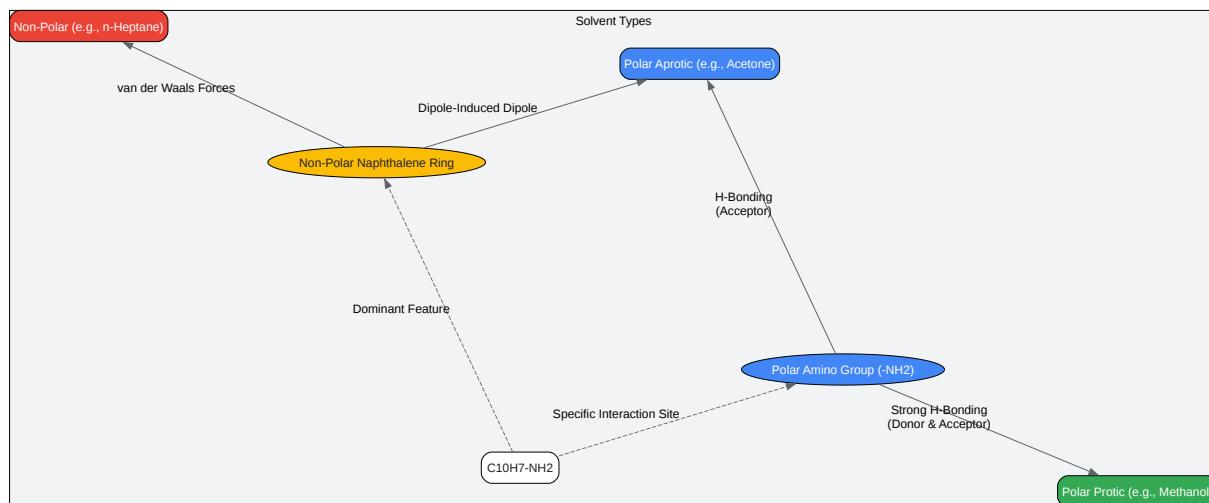
1-Naphthylamine ($C_{10}H_9N$) is a primary aromatic amine derived from naphthalene. It serves as a vital intermediate in the synthesis of azo dyes, rubber antioxidants, and various organic compounds.^[1] Understanding its solubility characteristics in different organic solvents is paramount for professionals in research, chemical synthesis, and drug development. Factors such as reaction kinetics, purification via crystallization, and formulation design are directly governed by the solubility behavior of this compound.

This guide provides a comprehensive analysis of the solubility of **1-Naphthylamine**, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. It presents quantitative experimental data, details a robust methodology for solubility determination, and outlines the critical safety protocols required when handling this chemical.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. **1-Naphthylamine** is a crystalline solid at room temperature.^[2] Its structure consists of a large, non-polar naphthalene ring system and a polar primary amino ($-NH_2$) group.^[1] This dual nature—a dominant hydrophobic region with a specific site for polar interactions—is the primary determinant of its solubility profile.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_9N$	[3]
Molar Mass	143.19 g/mol	[2][3]
Appearance	Colorless to white crystals; darkens to reddish-purple on exposure to air and light.	[1][2][4]
Melting Point	47-50 °C	[3][4][5]
Boiling Point	301 °C	[3][5]
Water Solubility	~0.17 g/100 mL (20°C); very low.	[1][3]
pKa	3.92 (at 25°C)	[6]


The lone pair of electrons on the nitrogen atom makes the amino group a hydrogen bond acceptor and the N-H bonds allow it to act as a hydrogen bond donor.[7] However, the large, non-polar surface area of the naphthalene rings dominates the molecule's character, suggesting that it will be more soluble in non-polar or moderately polar organic solvents than in highly polar solvents like water.

Section 2: Theoretical Principles of Solubility

The dissolution of **1-Naphthylamine** in an organic solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9][10]

- Influence of Polarity: The overall polarity of **1-Naphthylamine** is a balance between its non-polar aromatic rings and the polar amino group. Consequently, its solubility is highest in solvents of moderate polarity that can effectively interact with both parts of the molecule. Solvents that are too non-polar (like n-heptane) will interact well with the naphthalene moiety but poorly with the amino group. Conversely, highly polar solvents (like water) interact strongly with themselves, making it energetically unfavorable to create a cavity for the large, non-polar solute molecule.[11]

- Role of Hydrogen Bonding: The presence of the amino group allows **1-Naphthylamine** to form hydrogen bonds.^[12] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to favorable specific interactions. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, interacting with the N-H protons of the amine. This capability significantly enhances solubility compared to non-polar, aprotic solvents (e.g., cyclohexane, n-heptane) where only weaker van der Waals forces are at play.

[Click to download full resolution via product page](#)**Figure 1.** Key intermolecular interactions governing the solubility of **1-Naphthylamine**.

Section 3: Quantitative Solubility Data

Experimental data provides the most accurate understanding of solubility. A comprehensive study investigated the mole fraction solubility (x_1) of **1-Naphthylamine** in twelve organic solvents at temperatures ranging from 273.15 K to 308.15 K.[13] The results show that solubility increases with temperature in all tested solvents, which is characteristic of an endothermic dissolution process.[13]

Acetone was found to be the best solvent, while n-heptane was the poorest.[13] This aligns with the theoretical principles: acetone's moderate polarity and ability to accept hydrogen bonds provide a favorable environment for dissolution, whereas the non-polar nature of n-heptane results in weak solute-solvent interactions.

Table 1: Mole Fraction Solubility (x_1) of **1-Naphthylamine** in Various Organic Solvents at Different Temperatures (K).[13]

Solvent	273.15 K	278.15 K	283.15 K	288.15 K	293.15 K	298.15 K	303.15 K	308.15 K
Acetone	0.4285	0.4703	0.5181	0.5735	0.6343	0.7021	0.7788	0.8978
Acetonitrile	0.2223	0.2526	0.2872	0.3268	0.3721	0.4241	0.4839	0.5529
Ethyl Acetate	0.2678	0.3026	0.3421	0.3871	0.4383	0.4967	0.5634	0.6398
n-Butyl Acetate	0.2109	0.2393	0.2718	0.3089	0.3514	0.4001	0.4559	0.5199
Methanol	0.1693	0.1979	0.2312	0.2699	0.3151	0.3681	0.4304	0.5039
Ethanol	0.1475	0.1722	0.2008	0.2343	0.2735	0.3194	0.3732	0.4364
n-Propanol	0.1251	0.1456	0.1696	0.1977	0.2306	0.2692	0.3144	0.3674
Isopropanol	0.1011	0.1186	0.1390	0.1628	0.1906	0.2232	0.2614	0.3063
n-Butanol	0.1091	0.1268	0.1476	0.1719	0.2003	0.2335	0.2723	0.3177
Isobutanol	0.0911	0.1062	0.1239	0.1444	0.1684	0.1964	0.2290	0.2671
Cyclohexane	0.0135	0.0163	0.0196	0.0236	0.0284	0.0342	0.0412	0.0496
n-Heptane	0.0055	0.0068	0.0083	0.0102	0.0125	0.0153	0.0187	0.0228

The experimental data from this study were successfully correlated using several thermodynamic models, including the modified Apelblat model and the Van't Hoff model, with

the modified Apelblat model showing the best fit.[13] Such models are crucial for interpolating and extrapolating solubility data for process design and optimization.

Section 4: Experimental Protocol for Solubility Determination

A self-validating and reliable method for determining the solubility of a solid compound like **1-Naphthylamine** is the isothermal equilibrium shake-flask method.[14][15] This protocol ensures that the solvent is fully saturated at a given temperature, providing an accurate measure of equilibrium solubility.

Methodology: Isothermal Equilibrium Method

- Preparation: For each solvent to be tested, prepare several vials. Add a precisely known volume or mass of the solvent to each vial.
- Addition of Solute: Add an excess amount of **1-Naphthylamine** solid to each vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
- Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: Continuous agitation and a long equilibration time are critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium state.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) for the excess solid to settle. Trustworthiness: This step is crucial to avoid sampling suspended microcrystals, which would artificially inflate the measured solubility.
- Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette fitted with a filter (e.g., a syringe with a PTFE filter) to prevent transfer of solid particles. Immediately dilute the sample with a known volume of a suitable solvent to prevent crystallization upon cooling.

- Quantitative Analysis: Analyze the concentration of **1-Naphthylamine** in the diluted sample using a validated analytical technique, such as UV-Vis Spectrophotometry (at its λ_{max}) or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentration is required for accurate quantification.
- Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent. Express the final result in desired units, such as g/100 mL or mol/L.

Figure 2. Workflow for the Isothermal Equilibrium Solubility Determination Method.

Section 5: Critical Safety & Handling

1-Naphthylamine is a hazardous substance and must be handled with extreme caution. It is classified as harmful if swallowed and is a known carcinogen.[16][17]

- Carcinogenicity: **1-Naphthylamine** is classified as a Carcinogen (Category 1A), meaning it is known to have carcinogenic potential for humans.[16][18]
- Acute Toxicity: The compound is harmful if swallowed and can be fatal if it comes into contact with the skin.[17][19]
- Handling Precautions:
 - Work only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16]
 - Avoid creating dust when handling the solid material.[18]
 - Do not eat, drink, or smoke in the handling area.[19]
 - Ensure all safety precautions are read and understood before use.[16][17]

Conclusion

The solubility of **1-Naphthylamine** in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. Its dual-nature—a large non-polar aromatic system

combined with a polar amino group—results in maximal solubility in moderately polar, hydrogen-bond-accepting solvents like acetone. Solubility is significantly lower in both highly non-polar solvents, such as n-heptane, and highly polar protic solvents like water. The solubility is also strongly dependent on temperature, increasing as temperature rises. A thorough understanding of these principles, supported by robust quantitative data and precise experimental techniques, is essential for the effective and safe application of **1-Naphthylamine** in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-naphthylamine [chemister.ru]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. [quora.com](#) [quora.com]
- 9. [chem.ws](#) [chem.ws]
- 10. [solubilityofthings.com](#) [solubilityofthings.com]
- 11. [chem.libretexts.org](#) [chem.libretexts.org]
- 12. [solubilityofthings.com](#) [solubilityofthings.com]
- 13. [andor.tuni.fi](#) [andor.tuni.fi]
- 14. [solubility experimental methods.pptx](#) [slideshare.net]
- 15. [m.youtube.com](#) [m.youtube.com]
- 16. [pentachemicals.eu](#) [pentachemicals.eu]

- 17. westliberty.edu [westliberty.edu]
- 18. carlroth.com [carlroth.com]
- 19. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [solubility of 1-Naphthylamine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7760904#solubility-of-1-naphthylamine-in-organic-solvents\]](https://www.benchchem.com/product/b7760904#solubility-of-1-naphthylamine-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com